molecular formula C8H6Cl2O B3040588 2-Chloro-4-methylbenzoyl chloride CAS No. 21900-53-8

2-Chloro-4-methylbenzoyl chloride

Cat. No.: B3040588
CAS No.: 21900-53-8
M. Wt: 189.04 g/mol
InChI Key: LTFBRIUWZRVMBV-UHFFFAOYSA-N
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Description

2-Chloro-4-methylbenzoyl chloride: is an organic compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fourth position. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

This compound is a type of benzoyl chloride, which are typically used as intermediates in organic synthesis . They are known to react with various nucleophiles, such as amines and alcohols, to form amides and esters respectively .

Mode of Action

As a benzoyl chloride, 2-Chloro-4-methylbenzoyl chloride is expected to undergo nucleophilic acyl substitution reactions . In these reactions, the chloride ion is a good leaving group, which makes the carbonyl carbon of the benzoyl chloride an electrophilic center. Nucleophiles, such as amines or alcohols, can attack this carbon, leading to the formation of amides or esters respectively .

Biochemical Pathways

A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the literature. As a small, lipophilic molecule, it might be expected to have good membrane permeability, which could potentially lead to widespread distribution in the body. Its reactivity might also lead to rapid metabolism and excretion .

Result of Action

These products could have various effects depending on their nature and the context in which they are formed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of different nucleophiles can influence the products formed. Additionally, factors such as pH and temperature can influence the rate of the reactions it participates in . Its stability might also be affected by these factors, with conditions such as high temperatures or extreme pH potentially leading to its decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylbenzoyl chloride can be synthesized through the chlorination of 4-methylbenzoyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions . The reaction proceeds as follows:

4-Methylbenzoyl chloride+SOCl22-Chloro-4-methylbenzoyl chloride+SO2+HCl\text{4-Methylbenzoyl chloride} + \text{SOCl2} \rightarrow \text{this compound} + \text{SO2} + \text{HCl} 4-Methylbenzoyl chloride+SOCl2→2-Chloro-4-methylbenzoyl chloride+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-methylbenzoyl chloride is unique due to the presence of both chlorine and methyl substituents on the benzene ring. This dual substitution pattern imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-4-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFBRIUWZRVMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298592
Record name 2-Chloro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-53-8
Record name 2-Chloro-4-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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